3-(4-Chloro-3-fluorophenoxy)propan-1-amine
Description
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXMGLUKWMWBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Ether Formation
Reaction Scheme :
$$ \text{4-Chloro-3-fluorophenol} + \text{3-Azidopropanol} \xrightarrow{\text{DIAD, PPh}3} \text{3-(4-Chloro-3-fluorophenoxy)propyl azide} $$
$$ \text{Azide} \xrightarrow{\text{H}2/\text{Pd}} \text{3-(4-Chloro-3-fluorophenoxy)propan-1-amine} $$
- Mitsunobu Reaction : Combine phenol, 3-azidopropanol, DIAD, and triphenylphosphine in THF at 25°C for 24 hours.
- Azide Reduction : Catalyze with 10% Pd/C under H$$_2$$ at 1 atm.
Key Data :
| Parameter | Value |
|---|---|
| Mitsunobu Yield | 80–85% |
| Reduction Yield | 95% |
| Solvent | THF (Mitsunobu), Ethanol (H$$_2$$) |
Epoxide Ring-Opening with Ammonia
Reaction Scheme :
$$ \text{4-Chloro-3-fluorophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{Epoxide intermediate} $$
$$ \text{Epoxide} + \text{NH}3 \xrightarrow{\text{H}2\text{O}} \text{this compound} $$
- Epoxide Formation : React phenol with epichlorohydrin using NaOH as a base.
- Ammonolysis : Treat the epoxide with concentrated aqueous ammonia at 60°C.
- Regioselectivity in epoxide opening may lead to mixtures.
- Requires careful control of stoichiometry and temperature.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Epoxide Formation | 70% | 50°C, 6 hours |
| Ammonolysis | 60% | 60°C, 24 hours |
Nitro Reduction Pathway
Reaction Scheme :
$$ \text{3-(4-Chloro-3-fluorophenoxy)propan-1-ol} \xrightarrow{\text{TsCl}} \text{Tosylate derivative} $$
$$ \text{Tosylate} + \text{NaN}3 \xrightarrow{\text{DMF}} \text{Azide intermediate} $$
$$ \text{Azide} \xrightarrow{\text{H}2/\text{Pd}} \text{this compound} $$
- Tosylation : Treat the alcohol with tosyl chloride in pyridine.
- Azide Substitution : React tosylate with sodium azide in DMF at 80°C.
- Catalytic Hydrogenation : Reduce the azide to amine using H$$_2$$ and Pd/C.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Tosylation | 90% | 0°C, 2 hours |
| Azide Formation | 75% | 80°C, 8 hours |
| Reduction | 95% | RT, 12 hours |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic Substitution | High yields, simple steps | Multiple steps, bromide handling |
| Mitsunobu Reaction | Mild conditions, high regioselectivity | Costly reagents (DIAD, PPh$$_3$$) |
| Epoxide Ammonolysis | Fewer steps | Low regioselectivity, moderate yields |
| Nitro Reduction | Reliable azide reduction | Toxicity of azides |
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenoxy)propan-1-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other leaving groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like K2CO3.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce nitroso or nitro compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
One of the most significant applications of 3-(4-Chloro-3-fluorophenoxy)propan-1-amine is its potential as an anticancer agent. Research indicates that compounds similar to this structure may serve as effective inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. For instance, a related compound has been described as a highly effective inhibitor of EGFR tyrosine kinase, suggesting that this compound might exhibit similar properties .
1.2 Neurological Applications
There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects. Studies have indicated that certain phenoxypropanamines can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Case Study 1: EGFR Inhibition
A study highlighted the efficacy of compounds structurally related to this compound in inhibiting EGFR in vitro. The results demonstrated a significant reduction in cell proliferation in cancer cell lines, supporting the potential use of this compound in targeted cancer therapies.
Case Study 2: Neuroprotective Effects
In another study, derivatives of phenoxypropanamines were tested for their neuroprotective effects against oxidative stress in neuronal cells. The findings suggested that these compounds could mitigate neuronal damage, indicating their potential use in treating neurodegenerative diseases.
Comparative Data Table
| Compound Name | Structure | Application Area | Key Findings |
|---|---|---|---|
| This compound | Structure | Anticancer | Inhibits EGFR; reduces cell proliferation |
| Related Phenoxy Compound | Structure | Neurological Disorders | Neuroprotective effects against oxidative stress |
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Variations in halogen type, position, and number on the phenoxy group significantly alter physicochemical and biological properties. Key examples include:
- Electronic Effects: The electron-withdrawing Cl and F substituents enhance the electrophilicity of the aromatic ring compared to non-halogenated analogs (e.g., 3-(4-styrylphenoxy)propan-1-ol in ).
Terminal Amine Modifications
The primary amine group can be functionalized to alter bioavailability or target specificity:
- Pharmacokinetics : N,N-dimethylation (e.g., OX03771) increases metabolic stability but may reduce aqueous solubility .
Biological Activity
3-(4-Chloro-3-fluorophenoxy)propan-1-amine, a compound with significant pharmacological potential, has been the subject of various studies due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, effects on different biological pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, which contributes to its unique biological properties. The compound’s structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound has shown potential as an inhibitor in several enzymatic assays, particularly in relation to tyrosinase inhibition, which is relevant in the context of skin pigmentation and certain dermatological conditions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For example, compounds derived from it have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Table 1: Antimicrobial Activity of Derivatives of this compound
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 0.25 | Staphylococcus aureus |
| B | 0.50 | Escherichia coli |
| C | 0.10 | Pseudomonas aeruginosa |
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Notably, derivatives of this compound have shown efficacy against drug-resistant strains of cancer cells .
Case Study: Anticancer Efficacy
A recent study highlighted the synthesis of a derivative from this compound that demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The presence of halogen atoms (chlorine and fluorine) on the phenyl ring plays a crucial role in enhancing the biological activity of the compound. These substituents influence lipophilicity and electronic properties, which are critical for interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases binding affinity to targets |
| Fluorine | Enhances metabolic stability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Chloro-3-fluorophenoxy)propan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution of 4-chloro-3-fluorophenol with 3-bromopropylamine hydrobromide. Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity by stabilizing intermediates .
- Temperature Control : Reactions performed at 80–100°C improve substitution efficiency while minimizing side reactions.
- Catalysis : Use of K₂CO₃ as a base facilitates deprotonation of the phenol group, accelerating the reaction .
- Validation : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting patterns in aromatic regions) .
- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves bond lengths and angles, critical for confirming stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for halogenated systems .
- Basis Sets : Use 6-311+G(d,p) for geometry optimization and vibrational frequency calculations.
- Applications :
- Predict reaction sites via Fukui indices.
- Analyze charge distribution to explain nucleophilic/electrophilic behavior .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?
- Methodological Answer :
- Dynamic Effects : Investigate restricted rotation of the phenoxy group using variable-temperature NMR. Splitting at low temperatures (e.g., −40°C) indicates rotational barriers .
- Solvent Polarity : Test in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation effects.
- Computational Modeling : Simulate NMR chemical shifts with DFT (e.g., GIAO method) to identify discrepancies .
Q. What strategies are used to study the biological interactions of this compound in vivo?
- Methodological Answer :
- Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes for PET imaging. For example, substitute fluorine with ¹⁸F via nucleophilic aromatic substitution .
- Pretargeting Systems : Use bioorthogonal chemistry (e.g., tetrazine-TCO ligation) to enhance target specificity and reduce background noise in imaging .
- Metabolic Stability : Assess pharmacokinetics using LC-MS/MS to quantify metabolite formation in plasma/tissue homogenates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
